Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Overview
Description
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a chemical compound with the molecular formula C7H11F3O3. It is an ethyl ester derivative of 2-methyl-3-hydroxy-4,4,4-trifluorobutyric acid. This compound is known for its unique structural features, including the presence of trifluoromethyl groups, which impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate can be synthesized through various methods. One common approach involves the reaction of 2-methyl-3-hydroxy-4,4,4-trifluorobutyric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the ethyl ester.
Another method involves the use of Grignard reagents. For instance, the reaction of 3-chloro-1,1,1-trifluoropropane with magnesium in anhydrous ether forms the corresponding Grignard reagent, which can then react with ethyl acetate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-oxo-4,4,4-trifluorobutyrate.
Reduction: Formation of 2-methyl-3-hydroxy-4,4,4-trifluorobutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluorobutyrate: Lacks the hydroxyl and methyl groups, resulting in different chemical reactivity and biological activity.
Ethyl 2-methyl-3-hydroxybutyrate: Lacks the trifluoromethyl groups, leading to different physical properties and biological effects.
Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutyrate: Contains a ketone group instead of a hydroxyl group, affecting its reactivity and applications.
The presence of trifluoromethyl groups in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIOKNLYRUYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336437 | |
Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649-56-9, 91600-33-8 | |
Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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